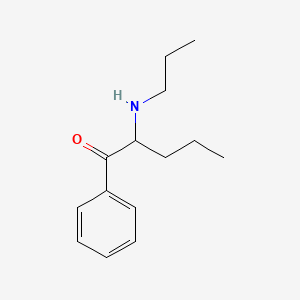
alpha-Propylaminopentiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Propylaminopentiophenone is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Forensic Toxicology
Case Studies:
- Fatal Poisoning Incident : A significant case study documented the fatal poisoning of a young woman who ingested a high dose of α-PAP. Postmortem analyses revealed high concentrations of the compound in various organs, including the liver and brain, indicating its potent effects on human physiology. The study utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise identification and quantification of α-PAP in biological specimens .
- Analytical Methods Development : Research has focused on developing robust analytical techniques for detecting α-PAP in biological matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to enhance the reliability of detection methods in forensic investigations .
Pharmacological Research
Neurotoxicity Studies :
Pharmacological studies have investigated the neurotoxic effects of α-PAP. Research indicates that synthetic cathinones, including α-PAP, can induce significant changes in neurotransmitter levels, leading to potential neurotoxicity. These studies typically involve animal models to assess behavioral changes and neurochemical alterations following administration of the compound .
Análisis De Reacciones Químicas
Mass Spectrometry
The compound exhibits distinct fragmentation patterns under different ionization methods:
-
Electron Ionization (EI-MS) : Base peak at m/z 114.11 , with key ions at m/z 105.03, 77.12, and 58.07 .
-
Electrospray Ionization (ESI-MS) : Protonated molecular ion [M+H]+ at m/z 220 , fragmenting via loss of water (m/z 202 ) and further cleavage to m/z 175 and 160 .
| Ionization Method | Key Ions (m/z) | Fragmentation Pattern |
|---|---|---|
| EI-MS | 114, 105, 77, 58 | Base peak at 114 |
| ESI-MS/MS | 220 → 202 → 175 → 160 | Loss of H₂O, followed by structural cleavage |
Quantitative Analysis in Biological Samples
Postmortem analysis revealed high concentrations of α-propylaminopentiophenone in tissues and fluids:
-
Liver : 5.9–6.0 µg/g
-
Kidney : 4.5–4.7 µg/g
-
Brain : 2.1–2.3 µg/g
-
Blood : 1.2–1.3 µg/mL
Calibration Equations (Standard Addition Method):
| Specimen | Equation (y = a·x + b) | Correlation Coefficient (r) |
|---|---|---|
| Blood | y = 0.3264x + 0.0223 | 0.998 |
| Liver | y = 0.1147x + 0.0954 | 0.997 |
| Kidney | y = 0.2244x + 0.1090 | 0.995 |
Metabolic Pathways
While specific metabolism studies for α-propylaminopentiophenone are unavailable, related cathinones undergo:
-
Hydroxylation of the alkyl chain.
-
Dehydrogenation to form lactams.
-
Phase II conjugation (glucuronidation/sulfation) of hydroxyl metabolites .
LC-MS/MS Parameters
-
Mobile Phase : Acetonitrile/water (0.1% formic acid).
-
SRM Transitions : 220.1 → 202.1 (target), 192.1 → 174.1 (IS).
-
LOD/LOQ : 9.0–46.0 ng/mL (fluids) and 15.0–46.0 ng/g (tissues) .
GC-MS Conditions
-
Column : Rxi®-5Sil MS (15 m × 0.25 mm).
-
Oven Program : 100°C (2 min) → 20°C/min → 300°C (5 min).
-
Key Identifiers : Retention time (3.79–3.83 min), purity (~90%) .
Research Findings
Propiedades
Número CAS |
747345-91-1 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 |
Nombre IUPAC |
1-phenyl-2-(propylamino)pentan-1-one |
InChI |
InChI=1S/C14H21NO/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3 |
Clave InChI |
XRDFYYCTRQFMQB-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CC=CC=C1)NCCC |
SMILES canónico |
CCCC(C(=O)C1=CC=CC=C1)NCCC |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















